InhA Enzyme Inhibition Potency: Direct Comparison with Thiourea Analog InhA-IN-3
InhA-IN-4 (TU14) exhibits a 1.13-fold lower IC50 for InhA enzyme inhibition compared to its closest structurally characterized analog, InhA-IN-3 (TU12), when evaluated under identical assay conditions [1]. The bromine-substituted thiourea derivative demonstrates enhanced target engagement relative to the chlorine-substituted congener. This differential potency is attributable to the larger atomic radius and increased polarizability of bromine versus chlorine at the ortho-phenyl position, which may optimize hydrophobic interactions within the InhA substrate-binding pocket as corroborated by molecular docking studies [1].
| Evidence Dimension | InhA enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 15.6 μM |
| Comparator Or Baseline | InhA-IN-3 (TU12): 17.7 μM |
| Quantified Difference | 1.13-fold improvement in IC50; ΔIC50 = 2.1 μM |
| Conditions | In vitro enoyl-ACP reductase enzymatic assay; identical protocol conditions per original research publication [1] |
Why This Matters
Lower IC50 indicates superior target engagement at equivalent molar concentrations, which may translate to improved biochemical probe utility for studying InhA-dependent mycolic acid biosynthesis pathways.
- [1] Doğan ŞD, Gündüz MG, Doğan H, Krishna VS, Lherbet C, Sriram D. Design and synthesis of thiourea-based derivatives as Mycobacterium tuberculosis growth and enoyl acyl carrier protein reductase (InhA) inhibitors. Eur J Med Chem. 2020;199:112402. View Source
